Hetisan
Description
Contextualization of Hetisan within Diterpenoid and Triterpenoid Alkaloid Frameworks
This compound is predominantly recognized as a core structural motif within the C20-diterpenoid alkaloids. oup.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These alkaloids are a significant class of nitrogen-containing natural products derived from diterpenes, which are C20 compounds biosynthesized from geranylgeranyl diphosphate (B83284). researchgate.netresearchgate.netresearchgate.net The incorporation of nitrogen, typically through the amination of tetracyclic or pentacyclic diterpenoid precursors, leads to the formation of the characteristic heterocyclic systems found in these alkaloids. researchgate.netresearchgate.net
Within the C20-diterpenoid alkaloids, the this compound framework is central to the hetisine-type and hetidine-type subclasses. oup.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Hetisine-type alkaloids, in particular, are known for their highly condensed, heptacyclic structures, representing some of the most structurally complex diterpenoid alkaloids derived from the atisine (B3415921) skeleton. researchgate.netresearchgate.net The fusion of rings A, B, and C in hetisine-type diterpenoid alkaloids follows a specific pattern: A/B rings are trans fused, while the B/C rings are cis fused. researchgate.net
While primarily associated with diterpenoid alkaloids, the term "this compound" has also appeared in the context of other natural product classes, such as steroids and triterpenoids. For instance, compounds like this compound-11-one, 6,13-dihydroxy-, (13S)- and this compound-6,13-diol, (13R)- have been described as steroids featuring the this compound skeleton. ontosight.aiontosight.ai Additionally, Spirasine IX, also known as this compound-11-one, is classified as a triterpenoid. ontosight.ai This suggests that the "this compound" nomenclature might sometimes be used more broadly to describe certain polycyclic skeletons, although its most prominent and well-studied occurrence is within the diterpenoid alkaloid family.
Historical Perspectives on the Academic Investigation of this compound-Type Compounds
The study of diterpenoid alkaloids, including those incorporating the this compound framework, has a long history in academic research, spanning over 130 years. researchgate.net This enduring interest is driven by the challenging structural complexity of these compounds and their notable biological properties. researchgate.netacs.org
A significant aspect of the historical investigation into this compound-type compounds has been the focus on their chemical synthesis. Due to their intricate polycyclic structures, the total synthesis of these natural products presents considerable challenges and has served as a driving force for the development of novel synthetic methodologies. researchgate.netresearchgate.netsemanticscholar.orgitsuu.or.jpacs.orgamanote.com Early synthetic efforts often aimed at constructing the core polycyclic frameworks characteristic of this compound, hetidine, and atisine skeletons. researchgate.netresearchgate.netsemanticscholar.orgacs.org
Notable achievements in this area include the total synthesis of this compound-type alkaloids such as (±)-nominine. researchgate.netitsuu.or.jpamanote.comistis.sh.cn These synthetic studies have not only confirmed the proposed structures of these complex molecules but have also provided valuable insights into efficient strategies for assembling their challenging ring systems. For example, synthetic routes to this compound-type aconite alkaloids have involved key steps such as palladium-catalyzed intramolecular α-arylation, acetal (B89532) ene reactions to form specific carbon-carbon bonds, stereoselective hydrocyanation, and radical cyclization to construct the methylenebicyclo[2.2.2]octane framework. researchgate.net The development of methods to access the fused 6-7-6 tricyclic core, often employing strategies like Diels-Alder cycloadditions, has been crucial in the synthesis of hetisine-type alkaloids. researchgate.netsemanticscholar.orgacs.org
Significance of this compound as a Core Structural Motif in Chemical Biology Research
The this compound scaffold's presence in natural products with diverse and potent biological activities underscores its significance in chemical biology research. Compounds containing the this compound framework serve as valuable tools for investigating biological pathways and identifying potential therapeutic targets. researchgate.net
The complexity and rigidity of the this compound skeleton, along with the specific arrangement of functional groups in this compound-type natural products, contribute to their ability to interact with biological macromolecules. These interactions can lead to a range of pharmacological effects. Research has revealed a variety of biological activities associated with diterpenoid alkaloids possessing the this compound scaffold, including anti-inflammatory, antimicrobial, cytotoxic, antiplasmodial, analgesic, vasodilator, and anti-arrhythmic properties. researchgate.netresearchgate.netontosight.ai
Specific examples of research findings highlight the potential of this compound-type compounds. For instance, 2-O-cinnamoyl hetisine (B12785939), a hetisine-type diterpenoid alkaloid, has shown promising antiplasmodial activities. researchgate.netresearchgate.net Spirasine XI (this compound-13-ol) and related hetisane compounds have been investigated for potential antimicrobial, anti-inflammatory, and cytotoxic effects. ontosight.ai
Furthermore, synthetic studies of this compound-type natural products are critical for chemical biology. The ability to synthesize these complex molecules and create structural analogs allows for detailed structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the this compound scaffold and its substituents, researchers can gain a deeper understanding of which structural features are essential for specific biological activities and how these compounds interact with their biological targets. researchgate.net This knowledge is invaluable for the rational design and development of new therapeutic agents inspired by the this compound scaffold.
Key Physical Properties of this compound-13-ol (Spirasine XI)
| Property | Value | Source |
| Formula | C20H27NO | MOLBASE molbase.com |
| Molecular Weight | 297.434 g/mol | MOLBASE molbase.com |
| Density | 1.29 g/cm³ | MOLBASE molbase.com |
| Boiling Point | 438.2 °C at 760 mmHg | MOLBASE molbase.com |
| Flash Point | 221.7 °C | MOLBASE molbase.com |
| Refractive Index | 1.66 | MOLBASE molbase.com |
| Vapor Pressure | 1.61E-09 mmHg at 25°C | MOLBASE molbase.com |
| LogP | 2.7603 | MOLBASE molbase.com |
| PSA | 23.47 | MOLBASE molbase.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane |
InChI |
InChI=1S/C20H27N/c1-11-8-19-9-14-16-18(2)4-3-5-20(16)15(19)7-12(11)6-13(19)17(20)21(14)10-18/h12-17H,1,3-10H2,2H3/t12-,13?,14-,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI Key |
LXRYNQDTYNAGIM-FSRNCCSPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3C[C@H](CC6C4N5C2)C(=C)C7 |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(CC6C4N5C2)C(=C)C7 |
Origin of Product |
United States |
Structural Framework and Isomerism of Hetisan Type Compounds
Elucidation of the Hetisan Skeleton
The this compound skeleton is formally a heptacyclic system. nih.gov The parent hydride, this compound, has the molecular formula C₂₀H₂₇N. nih.gov Its systematic IUPAC name, (1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹'⁸.0⁵'¹⁷.0⁷'¹⁶.0⁹'¹⁴.0¹⁴'¹⁸]nonadecane, explicitly describes the arrangement of its rings and the positions of the nitrogen atom and a methylidene group. nih.gov
Research into the synthesis of this compound-type alkaloids has played a crucial role in confirming and understanding the structural features of this complex skeleton. Synthetic strategies often involve constructing the intricate ring system through a series of carefully controlled reactions. researchgate.netresearchgate.netresearchgate.net For instance, approaches to building the hetisine-type framework, a common this compound derivative, highlight the challenges and methods used in assembling the characteristic fused ring system, which includes a central nitrogen-containing azabicycle. researchgate.netresearchgate.net
Stereochemical Complexity and Configurational Analysis in this compound Derivatives
Configurational analysis in this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D methods, and single-crystal X-ray crystallography when suitable crystals can be obtained. researchgate.netresearchgate.netnih.gov For example, detailed analysis of coupling constants and correlations in NMR spectra, such as ¹H-¹H COSY, HSQC, and HMBC, is essential for assigning the relative and absolute configurations of the stereocenters. nih.gov Comparison of NMR data with known compounds and computational methods also aids in stereochemical assignments. researchgate.net The notation used in the names of this compound derivatives, such as (1-beta,2-alpha,15-beta)- in this compound-1,2,9,15-tetrol, 2-benzoate, explicitly indicates the stereochemistry at specific positions. nih.gov
Conformational Dynamics of the this compound System
The rigid, cage-like nature of the this compound skeleton might suggest limited conformational flexibility. However, like other polycyclic systems, this compound-type compounds can exhibit different conformations, particularly involving the puckering of their rings. mit.edulibretexts.orgslideshare.net The study of these conformational preferences and dynamics is important for a complete understanding of their structural behavior.
Biosynthesis and Natural Occurrence of Hetisan Derived Molecules
Proposed Biogenetic Pathways to the Hetisan Scaffold
The complex heptacyclic structure of this compound-type diterpenoid alkaloids is believed to be derived from simpler C20-diterpenoid alkaloid precursors, specifically those with an atisine-type skeleton. nih.govsemanticscholar.org The generally accepted hypothesis posits that atisine-type alkaloids are the direct biosynthetic precursors to the this compound scaffold. semanticscholar.org This transformation involves significant intramolecular bond formations, resulting in the characteristic cage-like structure of this compound.
The core of this proposed pathway is the formation of the hetisane skeleton through the creation of a C(14)–C(20) bond and an N–C(6) bond within an atisine-type precursor. nih.gov It is suggested that atisine-type diterpenoid alkaloids may first undergo a Mannich reaction to form hetidine-type intermediates. A subsequent linkage of the nitrogen atom to C(6) would then complete the formation of the rigid, heptacyclic this compound framework. semanticscholar.org
Enzymatic Catalysis in this compound Biosynthesis
While the precise enzymes responsible for catalyzing the intricate steps in this compound biosynthesis have not been fully elucidated, the stereospecific nature of these transformations strongly implies enzymatic control. The conversion of atisine-type precursors to the this compound scaffold involves complex bond formations that would be difficult to achieve with high selectivity without enzymatic catalysis.
Many enzymatic reactions are known to be involved in the biosynthesis of various alkaloids, often involving enzymes such as synthases, methyltransferases, and oxidases to construct and modify the complex molecular architectures. mdpi.comtib.eu In the broader context of diterpenoid biosynthesis, terpene synthases (TPSs) are pivotal in catalyzing the transformation of acyclic precursors into diverse cyclic skeletons. nih.gov Although the specific enzymes that forge the unique C(14)-C(20) and N-C(6) bonds in the this compound scaffold remain to be identified, their existence is a critical component of the proposed biosynthetic pathway.
Metabolic Precursors and Intermediate Transformations
The biosynthesis of all diterpenoid alkaloids, including this compound, is understood to begin with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.org GGPP is synthesized in plants from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comrsc.org
The proposed biosynthetic sequence leading to the this compound scaffold is as follows:
Formation of the Diterpene Skeleton : GGPP is cyclized by diterpene synthases to form an ent-atisane tetracyclic diterpenoid skeleton. rsc.org
Amination : The nitrogen atom is incorporated into the diterpene structure, a crucial step that defines it as an alkaloid. Feeding experiments suggest that L-serine is a likely source of this nitrogen atom for atisine-type alkaloids, which are the precursors to this compound. rsc.orgnih.govresearchgate.net This amination step leads to the formation of an atisine-type diterpenoid alkaloid.
Scaffold Rearrangement : The atisine-type intermediate undergoes intramolecular cyclizations to form the this compound scaffold. This is thought to involve the formation of the C(14)–C(20) and N–C(6) bonds, leading to the characteristic heptacyclic system. nih.gov The widely distributed hetisine (B12785939) is considered a potential biosynthetic precursor to other more complex hetisine-type compounds. semanticscholar.org
Distribution and Isolation from Natural Sources
Terrestrial Plant Origins
This compound-type diterpenoid alkaloids are predominantly found in a few specific families and genera of terrestrial plants. The vast majority of these compounds have been isolated from species belonging to the genera Aconitum and Delphinium within the Ranunculaceae (buttercup) family. nih.govsemanticscholar.org Approximately 55% of reported this compound-type alkaloids originate from Aconitum species, with another 39% coming from Delphinium. semanticscholar.org
Other genera in the Ranunculaceae family, such as Consolida and Thalictrum, have also been shown to produce these alkaloids, though to a lesser extent. semanticscholar.org Outside of Ranunculaceae, the genus Spiraea (family Rosaceae) is another notable source of this compound-derived molecules. semanticscholar.org
| Genus | Family | Notable Species |
| Aconitum | Ranunculaceae | A. orochryseum, A. heterophyllum, A. coreanum researchgate.net |
| Delphinium | Ranunculaceae | |
| Consolida | Ranunculaceae | |
| Spiraea | Rosaceae | S. japonica |
| Thalictrum | Ranunculaceae | T. sessile |
Marine Organism Contributions
While marine environments are a prolific source of structurally diverse and biologically active natural products, including a wide array of terpenoids and alkaloids, this compound-type diterpenoid alkaloids have not been reported from marine organisms. nih.govmdpi.com Marine fungi, bacteria, sponges, and corals produce numerous classes of alkaloids, such as indole (B1671886) alkaloids, cyclopeptides, and pyridinium (B92312) derivatives, but the specific this compound scaffold appears to be confined to terrestrial plants based on current scientific literature. nih.govnih.govmdpi.com
Methodologies for Natural Product Isolation in this compound Research
The isolation of this compound-type alkaloids from plant sources follows a general procedure for obtaining purified natural products, with specific adaptations based on the alkaline nature of these compounds.
The typical workflow includes:
Extraction : The dried and powdered plant material (often the roots) is first defatted with a non-polar solvent like petroleum ether. Subsequently, the alkaloids are extracted using a polar solvent such as ethanol (B145695) or methanol.
Acid-Base Extraction : The crude extract is subjected to an acid-base liquid-liquid extraction. The extract is acidified, which protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase. This separates them from neutral and acidic lipophilic compounds, which remain in the organic phase. The aqueous layer is then made basic with an alkali (e.g., ammonia (B1221849) or sodium carbonate), which deprotonates the alkaloids, making them soluble in an immiscible organic solvent (like chloroform (B151607) or dichloromethane). This step effectively concentrates the crude alkaloid mixture.
Chromatographic Purification : The crude alkaloid mixture, which typically contains several related compounds, is separated into individual components using chromatographic techniques.
Column Chromatography (CC) : This is a standard method for the initial fractionation of the crude mixture, often using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is frequently used for the final purification of alkaloids, offering high resolution to separate structurally similar compounds.
High-Performance Thin-Layer Chromatography (HPTLC) : This technique can also be employed for the separation and purification of alkaloids.
The purity and structure of the isolated this compound compounds are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthetic Chemistry of the Hetisan Skeleton and Its Analogues
Total Synthesis Strategies for Complex Hetisan-Type Alkaloids
The total synthesis of any member of the hetisine (B12785939) alkaloids remained an unsolved problem for many years due to the significant challenges in constructing the core structure. nih.gov The landmark first total synthesis of (±)-nominine, a representative this compound alkaloid, was a lengthy 40-step sequence. researchgate.net More recent strategies have focused on increasing efficiency through novel cycloaddition cascades. researchgate.netnih.gov
Modern synthetic approaches to the this compound core, such as in the concise synthesis of nominine, often employ a retrosynthetic analysis centered on a dual cycloaddition strategy. researchgate.netmdpi.com This strategy simplifies the complex heptacyclic framework by disconnecting two key ring systems in sequence.
The primary retrosynthetic disconnections are:
Diels-Alder Reaction: The [2.2.2]-bicyclic substructure is disconnected via a retro-Diels-Alder reaction. This reveals a more linear precursor containing a diene and a dienophile. researchgate.net
1,3-Dipolar Cycloaddition: The bridged pyrrolidine (B122466) ring, a hallmark of the structure, is disconnected through a retro-1,3-dipolar cycloaddition. This further simplifies the molecule to a precursor containing a dipole and a dipolarophile. researchgate.net
This analysis leads to a convergent strategy where two major fragments are synthesized separately and then joined. A key precursor identified through this analysis is a 4-oxidoisoquinolinium betaine (B1666868), which serves as the 1,3-dipole for the initial cycloaddition. researchgate.netmdpi.com This strategic approach contrasts with more linear syntheses and aims to build molecular complexity rapidly.
Achieving the correct stereochemistry and regiochemistry is critical in constructing the dense and highly ordered this compound skeleton. The dual cycloaddition strategy incorporates several key transformations where this control is exercised. mdpi.comnih.gov
Intramolecular 1,3-Dipolar Cycloaddition: The synthesis of the hetisine core often utilizes an intramolecular 1,3-dipolar cycloaddition of an oxidoisoquinolinium betaine. The regioselectivity of this cycloaddition is a crucial factor, as the pendant benzo-ring of the isoquinolinium dipole is designed to serve as the foundation for a subsequent Diels-Alder reaction. mdpi.com This reaction establishes the bridged pyrrolidine ring system. researchgate.net
Dienamine Isomerization/Diels-Alder Cascade: A late-stage pyrrolidine-induced dienamine isomerization followed by a Diels-Alder cascade is employed to construct the [2.2.2]-bicyclic system. nih.govmdpi.com This sequence rapidly assembles multiple rings and stereocenters in a controlled manner.
Asymmetric Conjugate Addition: In asymmetric syntheses, such as that of (+)-nominine, catalytic asymmetric transformations are applied early in the sequence. For instance, novel catalytic asymmetric conjugate addition methodologies have been successfully used to set key stereocenters, leading to an enantioselective synthesis of the target molecule. mdpi.com
The table below summarizes key transformations used in a modern synthesis of a this compound alkaloid.
| Transformation | Reagents/Conditions | Purpose | Selectivity |
| 1,3-Dipolar Cycloaddition | 4-Oxidoisoquinolinium betaine | Construction of the bridged pyrrolidine ring | Regioselective |
| Diels-Alder Cascade | Pyrrolidine-induced dienamine isomerization | Assembly of the [2.2.2]-bicyclic substructure | Stereoselective |
| Asymmetric Conjugate Addition | Hoveyda catalyst | Establishment of early-stage stereocenters | Enantioselective |
Semisynthesis and Chemical Derivatization of this compound-Based Scaffolds
Beyond total synthesis, the modification of existing molecular scaffolds is a powerful tool for generating novel compounds and exploring their biological activities.
Semisynthesis, the chemical modification of a naturally occurring precursor, is a common strategy in pharmaceutical chemistry. Steroids, which are abundant natural products, serve as precursors for a wide range of therapeutic agents. The biosynthesis of steroidal alkaloids, for example, proceeds from cholesterol. However, the chemical conversion of a steroid skeleton into the structurally distinct and more complex this compound-type framework in a laboratory setting is not a commonly reported strategy. The significant structural reorganization required, including the formation of multiple new rings and bridged systems, makes such a transformation exceptionally challenging compared to derivatizations that maintain the core steroidal structure.
The generation of novel analogues of a natural product is crucial for conducting structure-activity relationship (SAR) studies. The goal of SAR is to identify the key structural motifs responsible for a compound's biological activity and to optimize properties like potency and selectivity by making systematic modifications to the parent structure.
For the this compound scaffold, this would involve the chemical derivatization of functional groups on the core structure. Synthetic routes that provide efficient access to the this compound skeleton are valuable because they can also be adapted to produce analogues that are not available from natural sources. mdpi.com For example, a flexible synthetic pathway could allow for variations in the oxidation pattern or the introduction of new substituents. These novel analogues could then be screened for biological activity, such as the potent vasodilating and antiarrhythmic effects reported for some hetisine alkaloids. nih.gov While the principles of generating analogues for SAR are well-established, specific and systematic SAR studies on a broad library of synthetic this compound derivatives are not yet extensively documented.
Mechanistic Organic Chemistry in this compound Synthesis
The intricate, polycyclic architecture of the this compound skeleton presents a formidable challenge in synthetic organic chemistry. The development of synthetic routes has not only been a testament to the ingenuity of chemists but has also served as a crucible for the application and mechanistic understanding of complex chemical transformations. This section delves into the mechanistic underpinnings of key reactions that have been pivotal in the construction of the this compound core and its analogues, focusing on catalytic methods, cycloaddition and rearrangement reactions, and other advanced synthetic methodologies.
Catalytic Approaches (e.g., Palladium-catalyzed intramolecular α-arylation)
Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon bonds, which are crucial for constructing the complex frameworks of natural products. researchgate.net In the context of this compound alkaloid synthesis, palladium-catalyzed intramolecular α-arylation has emerged as a powerful strategy for forging key ring systems.
A notable application of this methodology was demonstrated in the total synthesis of (±)-nominine, a heptacyclic this compound-type aconite alkaloid. researchgate.net This synthesis achieved a critical ring-closing step through the palladium-catalyzed intramolecular α-arylation of a formyl group. researchgate.net Mechanistically, the palladium-catalyzed α-arylation of carbonyl compounds involves a catalytic cycle that typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by the formation of a palladium enolate and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net The development of catalysts with sterically hindered, electron-rich ligands has significantly broadened the scope of this reaction to include a variety of carbonyl compounds and related anions. researchgate.net
The general mechanism for such a transformation can be outlined as follows:
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the substrate, forming a Pd(II) intermediate.
Enolate Formation: A base deprotonates the α-carbon of the carbonyl group to form an enolate.
Transmetalation (or related step): The enolate coordinates to the palladium center.
Reductive Elimination: The aryl group and the enolate α-carbon couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
This powerful bond-forming reaction has been successfully applied to synthesize various heterocyclic systems, including isoindolines and tetrahydroisoquinolines, demonstrating its versatility in constructing nitrogen-containing rings, a common feature in alkaloids. mdpi.comnih.gov The asymmetric variant of this reaction has also been developed, enabling the construction of all-carbon chiral centers with high enantioselectivity, a significant advancement for the synthesis of chiral natural products. nih.gov
| Reaction Type | Key Application in this compound Synthesis | General Mechanistic Steps | Reference |
|---|---|---|---|
| Intramolecular α-Arylation | Ring closure in the total synthesis of (±)-nominine. researchgate.net | Oxidative addition, enolate formation, reductive elimination. researchgate.net | researchgate.netresearchgate.net |
Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions are cornerstone strategies in organic synthesis for rapidly building molecular complexity from simpler precursors. In the synthesis of the this compound skeleton, these reactions have been employed to masterfully construct its signature polycyclic framework.
Cycloaddition Reactions: A powerful "dual cycloaddition strategy" has been developed for the synthesis of hetisine alkaloids, as illustrated in the total synthesis of (+)-nominine. nih.gov This approach features two key cycloaddition events:
Intramolecular 1,3-Dipolar Cycloaddition: This reaction utilizes a 4-oxido-isoquinolinium betaine dipole with an ene–nitrile dipolarophile to construct the N-heterocyclic subunit. nih.govnih.gov 1,3-dipolar cycloadditions are powerful for forming five-membered rings and are known for their high degree of stereocontrol. nih.gov The reaction involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile. nih.gov In the synthesis of nominine, this cycloaddition was found to be reversible, allowing for thermodynamic control of the product outcome. nih.gov
Diels-Alder Cascade: A subsequent pyrrolidine-induced dienamine isomerization/Diels-Alder cascade allows for the rapid construction of the carbon–nitrogen polycyclic skeleton. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most reliable methods for forming six-membered rings. researchgate.net
Another key cycloaddition strategy involves the use of azomethine ylides. An intramolecular azomethine ylide-based 1,3-dipolar cycloaddition was used to efficiently construct the A/F/G/C tetracyclic skeleton of hetisine-type alkaloids, including the challenging N-C6 and C14-C20 linkages. researchgate.net
Rearrangement and Cascade Reactions: Rearrangement reactions have also been instrumental. A unified approach to ent-atisane diterpenes and related alkaloids, including the hetidine skeleton (a precursor to the hetisine skeleton), features several key transformations. nih.gov
Hofmann–Löffler–Freytag (HLF) Reaction: A Suárez modification of the HLF reaction was used for a C20-selective C–H activation to form the atisine (B3415921) skeleton. nih.govfigshare.com This reaction typically involves the generation of a nitrogen-centered radical which abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that subsequently cyclizes onto the nitrogen.
Azomethine Ylide Isomerization/Mannich Cyclization Cascade: This cascade sequence forms the C14–C20 bond in the hetidine skeleton. nih.govfigshare.com The reaction is initiated by the formation of an iminium species, which deprotonates to form an azomethine ylide. This ylide then isomerizes, leading to a Mannich cyclization that forges the crucial bond. nih.gov
| Reaction | Description | Application | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., 4-oxidoisoquinolinium betaine, azomethine ylide) with a dipolarophile. | Formation of the N-heterocyclic subunit and A/F/G/C tetracyclic core of hetisines. | nih.govresearchgate.net |
| Diels-Alder Reaction | A [4+2] cycloaddition used in a cascade sequence to rapidly build the polycyclic skeleton. | Construction of the carbon-nitrogen polycyclic skeleton in (+)-nominine. | nih.gov |
| Hofmann-Löffler-Freytag (HLF) Reaction | A radical-mediated C-H activation/cyclization to form a nitrogen-containing ring. | C20-selective C-H activation to form the atisine skeleton. | nih.govfigshare.com |
| Mannich Cyclization | Part of a cascade with azomethine ylide isomerization to form a C-C bond. | Formation of the C14-C20 bond in the hetidine skeleton. | nih.govfigshare.com |
Application of Advanced Reaction Methodologies
The synthesis of the this compound core has necessitated the use of a variety of other advanced reaction methodologies that showcase modern synthetic chemistry's power and precision. These methods often involve cascade reactions, selective C-H functionalization, and novel cyclization strategies.
Key advanced methodologies employed include:
Radical Cyclization: In the synthesis of (±)-nominine, a radical cyclization of an enyne precursor was used to construct the methylenebicyclo[2.2.2]octane framework. researchgate.net Radical reactions offer unique pathways for bond formation, often under mild conditions.
Acetal (B89532) Ene-Reaction: This reaction was utilized to form the C14-C20 bond in a synthetic route to nominine. researchgate.net The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile").
Ga(III)-Catalyzed Cycloisomerization: A Ga(III)-catalyzed cycloisomerization of alkynylindenes was a key step in preparing a [6–7–6] framework that was advanced to the hetidine skeleton. researchgate.net This demonstrates the use of less common transition metals to effect unique and powerful transformations.
Photochemical Hydroamination: The construction of an embedded azabicycle in a hetisine synthesis strategy was accomplished via a photochemical hydroamination, highlighting the use of photochemistry to forge challenging C-N bonds. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reagents combine in a one-pot fashion, offer significant advantages in efficiency and complexity generation. nih.gov The Mannich reaction, used to form the hetidine skeleton, is a classic example of a three-component reaction that has been instrumental in alkaloid synthesis. nih.govnih.gov
These advanced methods, often used in sequence or as part of complex cascade reactions, are essential for achieving the high levels of efficiency and stereocontrol required to synthesize the this compound skeleton.
Molecular and Cellular Research on Hetisan Type Compounds
Investigation of Molecular Interaction Mechanisms
Understanding how hetisan-type compounds exert their effects requires a thorough investigation of their interactions with biological molecules such as receptors, enzymes, and proteins.
Ligand-Receptor Binding Studies in Model Systems
Ligand-receptor binding studies are fundamental to characterizing the initial interactions between a compound and its potential target receptor. These studies provide crucial information about the affinity, selectivity, and kinetics of binding. Techniques such as radioligand binding assays and Surface Plasmon Resonance (SPR) are commonly employed in model systems, including isolated receptors or cells expressing the receptor, to quantify these interactions. giffordbioscience.comnih.govnih.govvanderbilt.edu While specific detailed data on this compound binding to particular receptors was not extensively found in the provided search results, such studies are essential for determining if this compound-type compounds act as agonists or antagonists for specific receptors. Receptor ligand binding assays are vital for identifying compounds with high binding affinity to target proteins and characterizing binding kinetics, which can inform predictions about potency and duration of action. giffordbioscience.com
Enzyme Modulation and Inhibition Kinetics
Enzymes are frequent targets for therapeutic compounds, and studying the modulation or inhibition of enzyme activity by this compound-type compounds is a key area of research. Enzyme kinetics experiments, including the determination of parameters like Km and Vmax, are used to understand the mechanism of enzyme catalysis and how compounds affect these rates. libretexts.orgegyankosh.ac.in Inhibition kinetics further characterizes how an inhibitor interacts with an enzyme, distinguishing between competitive, non-competitive, and uncompetitive inhibition based on how the inhibitor affects Km and Vmax. libretexts.orgrose-hulman.eduslideshare.net Hetisine (B12785939), a this compound-type compound, has been reported to exhibit acetylcholinesterase inhibitory activity. researchgate.net Studies of this nature would involve detailed kinetic analysis to determine the potency (e.g., Ki) and mechanism of inhibition. Understanding enzyme inhibition is crucial for developing compounds that can selectively modulate enzyme activity for therapeutic benefit. rose-hulman.edu
Protein-Ligand Interaction Dynamics (e.g., using biophysical tools)
Beyond simple binding affinity, the dynamic nature of protein-ligand interactions is critical for biological function. Biophysical tools provide insights into the conformational changes, binding kinetics (association and dissociation rates), and thermodynamic parameters (enthalpy and entropy changes) that govern these interactions. mdpi.comeuropa.eunih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), SPR, and X-ray crystallography are used to probe the structural and dynamic aspects of protein-ligand complexes. mdpi.comnih.govuni-leipzig.denumberanalytics.com These methods can reveal how a ligand binds to a protein, the resulting conformational changes in the protein, and the forces driving the interaction. While specific biophysical data for this compound interactions were not detailed in the search results, applying these techniques to this compound-type compounds and their protein targets would provide a deeper understanding of their molecular mechanisms of action. The dynamics of protein-ligand interactions are known to be critically important for function. europa.eu
Modulation of Cellular Pathways in In Vitro Models
In vitro models, such as cultured cell lines, are invaluable for investigating the effects of compounds on complex cellular processes and signaling pathways.
Cell Cycle Progression Analysis in Cultured Cells
The cell cycle is a tightly regulated process essential for cell proliferation, and its dysregulation is implicated in various diseases, including cancer. Analyzing cell cycle progression in cultured cells treated with this compound-type compounds can reveal whether these compounds promote cell cycle arrest or affect the transition between different phases (G1, S, G2, M). thermofisher.comnih.gov Techniques like flow cytometry, which measures DNA content, are standard for determining the distribution of cells in different cell cycle phases. thermofisher.comnih.gov Microscopy-based methods and the use of fluorescent probes can provide further spatial and temporal resolution of cell cycle dynamics. free.frbiorxiv.org While direct data on this compound's impact on cell cycle was not prominent in the search results, some hetisane compounds have shown cytotoxic activity ontosight.ai, which could potentially involve inducing cell cycle arrest or affecting cell division. Studies in cultured cells are crucial for understanding how compounds influence the regulatory machinery controlling cell cycle progression. biorxiv.orgmicrobialcell.com
Apoptotic Pathway Induction and Mechanisms in Cellular Systems
Apoptosis, or programmed cell death, is a fundamental process for development, tissue homeostasis, and the elimination of damaged or unwanted cells. Compounds that can induce apoptosis are of significant interest, particularly in cancer research. nih.gov Investigations into the effects of this compound-type compounds on apoptosis in cellular systems would involve assessing markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. thermofisher.commdpi.com The intrinsic and extrinsic apoptotic pathways, involving a cascade of caspases and regulation by proteins like those in the Bcl-2 family, are the primary mechanisms studied. nih.govthermofisher.commdpi.comnih.govwikipedia.org Some hetisane compounds have been investigated for their cytotoxic effects ontosight.ai, and hetisine-type C19-diterpenoid alkaloids have shown protection against MPP+-induced apoptosis in SH-SY5Y cells, suggesting an interaction with apoptotic pathways. researchgate.net Research in this area aims to determine if this compound-type compounds can induce apoptosis in specific cell types and to elucidate the underlying molecular mechanisms involved.
Compound Information
| Compound Name | PubChem CID |
| This compound | 9548814 |
| This compound-1,2,9,15-tetrol, 2-benzoate, (1-beta,2-alpha,15-beta)- | 3061836 |
| Hetisine | 431673 |
| This compound-11,15-diol, (11b,15b)- | 273395 |
| Hetisine HCl (this compound-2,11,13-triol,hydrochloride, (2a,11a,13R)-) | 24721577 |
| Spirasine XI (this compound-13-ol) | Not listed |
Cellular Signaling Cascade Perturbations
Diterpenoid alkaloids, including those of the this compound type, have been investigated for their interactions with cellular targets, particularly ion channels. Studies on related diterpenoid alkaloids have shown effects on sodium channels, which are crucial components of cellular signaling, especially in excitable cells. For instance, aconitine (B1665448) and 3-acetyl aconitine have been observed to desensitize Na⁺ channels after persistent activation, while other related alkaloids like lappaconitine, N-deacetyllapaconitine, 6-benzoylheteratisine, and 1-benzoylnapelline (B63) have been found to deactivate these channels researchgate.net. This compound-type C20-diterpenoid alkaloids are discussed within the context of these effects on Na+ channels researchgate.net. While direct, specific data on this compound's perturbation of other detailed cellular signaling cascades is limited in the available literature, the classification of this compound within a group known to modulate ion channel activity suggests a potential area for further investigation into its precise effects on downstream signaling events.
Preclinical Research in Animal Models for Mechanism Elucidation
Preclinical studies using animal models and in vitro preparations have been conducted to elucidate the mechanisms underlying the biological activities of this compound-type compounds.
Investigation of Cellular and Molecular Effects in Vivo
Studies involving Aconitum species extracts containing this compound-type C20 alkaloids have explored their biological activities in vivo researchgate.net. Research on diterpenoid alkaloids from Aconitum carmichaelii, a source of this compound-type compounds, has included investigations into their in vivo effects researchgate.netacs.org. Preliminary assays have indicated neuroprotective activity for some this compound-type alkaloids acs.org. While specific molecular targets of this compound in vivo require further detailed investigation, studies on related compounds from the same plant sources provide context for the potential cellular and molecular pathways affected. For example, in vitro studies using rabbit aorta preparations have examined the vasodilatory effects of an extract containing this compound-type alkaloids. This research explored potential mechanisms involving calcium influx through potential-dependent calcium channels, as well as the role of signaling molecules such as nitric oxide, prostaglandins, and beta-receptors cjter.com. The extract did not appear to block calcium influx through potential-dependent calcium channels but showed vasodilation, suggesting involvement of other pathways cjter.com.
Pharmacodynamic Studies in Preclinical Models
Pharmacodynamic studies in preclinical models aim to characterize the effects of compounds and their mechanisms of action. This compound-type C20 diterpenoid alkaloids, such as songorine, have demonstrated a range of pharmacological effects in preclinical models, including anti-arrhythmic, anti-cardiac-fibrillation, excitation of synaptic transmission, anxiolytic, anti-nociceptive, anti-inflammatory, anti-arthritis, and regenerative activities researchgate.net.
Quantitative data from preclinical pharmacodynamic studies on related this compound-type alkaloids provide insight into effective concentrations and doses in specific models. For instance, Hetisine HCl, a this compound-type alkaloid, has shown potent antiarrhythmic activity in mammals with effective dosages ranging from 0.1 to 1.0 mg/kg latoxan.com. It was found to be most effective against arrhythmias induced by calcium chloride latoxan.com. The antifibrillatory activity of Hetisine HCl in rats was quantified with an ED50 of 0.15 mg/kg latoxan.com.
An in vitro study investigating the vasodilatory effects of an Aconitum carmichaelii extract containing this compound-type alkaloids on rabbit aorta measured relaxation rates at various concentrations cjter.com. The study compared the relaxation response to the extract with that of normal saline and acetylcholine (B1216132) cjter.com.
Below is a representation of preclinical pharmacodynamic data for Hetisine HCl:
| Activity | Model | Parameter | Value | Citation |
| Antiarrhythmic | Mammals | Dosage | 0.1 - 1.0 mg/kg | latoxan.com |
| Antifibrillatory | Rat | ED50 | 0.15 mg/kg | latoxan.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting or filtering of data.
These studies contribute to understanding the pharmacodynamic profile of this compound-type compounds in relevant biological systems, providing a basis for further mechanistic investigations.
Advanced Analytical and Characterization Methodologies for Hetisan Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and purity of hetisan compounds. lookchem.comoup.com The combination of different spectroscopic techniques is often necessary for a comprehensive structural analysis. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a primary tool for the structural elucidation of this compound-type alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. researchgate.netoup.com 1D NMR, such as ¹H and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. nih.govscribd.com 2D NMR techniques, including COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and determining the relative stereochemistry within the complex this compound skeleton. researchgate.netresearchgate.netnih.gov For instance, COSY helps identify coupled protons, while HSQC correlates protons with their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons across multiple bonds. researchgate.netnih.gov These experiments are critical for piecing together the complete molecular structure. researchgate.netnih.gov
Mass Spectrometry (MS and HR-MS)
Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is vital for determining the molecular weight and elemental composition of this compound compounds. researchgate.netoup.com MS provides the mass-to-charge ratio (m/z) of the molecule or its fragments, which is crucial for confirming the molecular formula. researchgate.netnih.gov HR-MS offers high accuracy in mass measurement, allowing for the precise determination of elemental composition and differentiation between compounds with similar nominal masses. researchgate.netnih.gov Fragmentation patterns observed in MS/MS experiments can provide additional structural information by revealing the substructures present in the molecule. researchgate.net
Vibrational Spectroscopy (IR and Raman, including surface-enhanced methods)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. lookchem.comoup.com IR spectroscopy is commonly used to identify functional groups such as hydroxyl, carbonyl, and amine groups within the this compound structure, indicated by characteristic absorption bands. researchgate.netnih.gov Raman spectroscopy complements IR by providing information on different vibrational modes, particularly those involving non-polar bonds. While not explicitly detailed for this compound in the search results, surface-enhanced Raman spectroscopy (SERS) and surface-enhanced spatially offset Raman spectroscopy (SESORS) are advanced techniques that can enhance the Raman signal of analytes adsorbed on noble metal surfaces, potentially useful for analyzing this compound at low concentrations or in complex matrices. lookchem.com
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically involving conjugated systems or chromophores. oup.com While the core this compound skeleton may not have strong UV-Vis absorption, the presence of certain functional groups or conjugated systems can result in characteristic absorption bands. epdf.pubchembk.comscribd.com UV-Vis detection is often coupled with chromatographic techniques for monitoring and quantifying this compound compounds during separation and analysis. epdf.pub
Terahertz (THz) Spectroscopy for Molecular Dynamics
Terahertz (THz) spectroscopy probes low-frequency vibrations and molecular dynamics, including crystal lattice vibrations and conformational changes. google.com While specific applications to this compound were not detailed in the search results, THz spectroscopy has the potential to provide insights into the solid-state properties and molecular interactions of this compound, which could be relevant for understanding its physical form and behavior.
Chromatographic Separations and Purification for Research Applications
Chromatographic techniques are indispensable for the separation and purification of this compound-type alkaloids from complex natural extracts or synthetic reaction mixtures. oup.com Due to the structural complexity and presence of multiple related alkaloids in sources like Aconitum species, effective separation is crucial for obtaining pure compounds for detailed spectroscopic analysis and biological evaluation. researchgate.netnih.govresearchgate.net
Techniques such as High-Performance Liquid Chromatography (HPLC) are widely employed for both analytical separation and preparative purification of this compound and other diterpenoid alkaloids. researchgate.netresearchgate.netepdf.pub Different stationary phases (e.g., C18) and mobile phases are utilized to achieve optimal separation based on the polarity and other chemical properties of the alkaloids. epdf.pub Column chromatography, often using silica (B1680970) gel, is also a common method for initial separation and purification steps. researchgate.net The purity of isolated this compound compounds is typically assessed by chromatographic methods, ensuring that subsequent spectroscopic analysis provides data for a single component. epdf.pubepdf.pub High-speed counter-current chromatography (HSCCC) has also been shown to be a powerful technique for purifying diterpenoid alkaloids from Aconitum species. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the analysis of this compound-type compounds, particularly in the context of complex natural product mixtures such as traditional herbal medicines and plant extracts researchgate.netoup.com. HPLC provides a robust method for the separation, identification, and quantification of these compounds based on their differential interactions with a stationary phase and a mobile phase.
Studies have employed HPLC, often coupled with detectors such as UV or Diode Array Detection (DAD), to establish chemical profiles of extracts containing this compound derivatives researchgate.netoup.com. Identification of specific this compound-type compounds within these profiles is typically achieved by comparing their retention times and UV spectra to those of chemically defined standard compounds researchgate.net. This comparative analysis is fundamental for the reliable detection and provisional identification of known this compound structures in research samples.
Furthermore, hyphenated techniques like HPLC-DAD-MS/MS are applied for more detailed characterization and confirmation of the identity of separated components, providing both chromatographic separation and mass spectral information oup.com. HPLC is also instrumental in assessing the purity of isolated or synthesized this compound compounds, with purity often determined by the normalization of peak areas detected by HPLC-DAD-MS/MS oup.com. The application of HPLC in the isolation of specific this compound derivatives, such as this compound-11-one (Spirasine IX), from plant extracts underscores its importance in the purification stages of natural product research ontosight.ai.
While specific chromatographic parameters can vary depending on the particular this compound compound and matrix being analyzed, typical HPLC conditions might involve reversed-phase columns and gradient elution using mobile phases composed of aqueous buffers and organic solvents like acetonitrile (B52724) researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique employed for the separation and characterization of volatile and semi-volatile organic compounds measurlabs.com. In the context of this compound research, particularly when dealing with plant extracts or samples containing potentially volatile this compound derivatives or related metabolites, GC-MS can provide valuable insights into the chemical composition mdpi.com.
GC-MS allows for the separation of complex mixtures into individual components based on their boiling points and interactions with the stationary phase in the gas chromatography column. The separated components are then introduced into a mass spectrometer, which generates a mass spectrum for each compound, providing information about its molecular weight and fragmentation pattern measurlabs.com. This spectral information can be compared to spectral libraries to identify known compounds.
While direct detailed GC-MS parameters specifically for this compound were not extensively detailed in the provided sources, the technique's utility in the comprehensive characterization of metabolites, including alkaloids, in plant species known to contain this compound-type compounds highlights its relevance mdpi.com. GC-MS is particularly effective for analyzing samples where this compound derivatives might be present alongside a variety of other chemical classes mdpi.com. The ability of GC-MS to detect and characterize compounds even in trace amounts makes it a valuable tool for complex mixture analysis in this compound research measurlabs.com.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about molecular structure, bond lengths, bond angles, and crucially, absolute stereochemistry chemnorm.comalgoreducation.comlibretexts.org. This method has been successfully applied in the study of this compound-type alkaloids to unambiguously confirm their structures and absolute configurations researchgate.netresearchgate.netjst.go.jpnii.ac.jp.
The principle involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then analyzed using mathematical calculations to reconstruct the electron density map of the crystal, from which the positions of the atoms can be determined libretexts.org. For this compound derivatives, particularly complex polycyclic structures like those found in Aconitum alkaloids, X-ray crystallography provides essential validation of structures proposed based on other spectroscopic methods researchgate.netresearchgate.netjst.go.jp.
The determination of absolute stereochemistry, which refers to the specific spatial arrangement of substituents around chiral centers, is a critical application of X-ray crystallography in this compound research chemnorm.comalgoreducation.com. While relative stereochemistry can sometimes be inferred from spectroscopic data, X-ray crystallography, particularly using anomalous dispersion techniques, can directly establish the absolute configuration of chiral centers within the molecule researchgate.netnih.gov. This is vital for understanding the biological activity and properties of chiral this compound compounds, as enantiomers can exhibit significantly different biological effects algoreducation.com.
For example, single crystal X-ray analysis was used to verify the crystal and molecular structure of synthetic (±)-nominine, a this compound-type aconite alkaloid, confirming the success of its total synthesis researchgate.netjst.go.jpnii.ac.jp. The requirement for X-ray crystallography is the ability to obtain high-quality single crystals of the compound of interest, which can sometimes be a limiting factor for certain substances libretexts.org.
Computational and in Silico Approaches in Hetisan Research
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the interaction. unpad.ac.idfrontierspartnerships.org This is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. unpad.ac.idfrontierspartnerships.orgnih.gov Docking simulations predict ligand-protein binding and aid in identifying drug candidates and optimizing their properties. unpad.ac.id They can quickly screen numerous compounds and help prioritize promising candidates. unpad.ac.id The docking energy score is used to select low-energy poses, and the docking score estimates the binding free energy. frontiersin.org Combining molecular docking with molecular dynamics simulations is actively studied to confirm potential interactions between a ligand and a receptor. frontierspartnerships.org
While the provided search results discuss molecular modeling and docking simulations in a general context and for other compounds nih.govugent.beresearchgate.netnih.govunpad.ac.idfrontierspartnerships.orgnih.govmdpi.comfrontiersin.orgrsc.org, specific detailed research findings applying these techniques directly to Hetisan were not extensively found within the search results. However, the principles and applications described are relevant to how this compound's interactions with potential targets could be investigated computationally. For instance, molecular modeling can be used to build the 3D structure of this compound and its derivatives. Docking simulations could then be employed to predict how this compound might bind to specific proteins or enzymes, based on its structure and the known or predicted structure of the target. unpad.ac.idfrontierspartnerships.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comrsc.orgamazon.comrsc.orguic.eduroutledge.commdpi.comnih.govrsc.orgekb.eg These calculations can provide detailed information about properties such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and reaction pathways. mdpi.comrsc.orgmdpi.commdpi.comnih.govekb.eg Understanding the electronic structure is fundamental to predicting how a molecule will behave in chemical reactions and its potential interactions. uic.edumdpi.comnih.govekb.eg
While the search results highlight the importance and application of quantum chemical calculations in understanding electronic structure and reactivity for various chemical systems mdpi.comrsc.orgamazon.comrsc.orguic.eduroutledge.commdpi.comnih.govrsc.orgekb.eg, specific studies detailing quantum chemical calculations performed on this compound were not prominent. However, these methods could be applied to this compound to determine its electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which are useful for understanding chemical reactivity and potential interaction sites. mdpi.comekb.eg For example, computed HOMO-LUMO energies can provide insights into a molecule's ability to donate or accept electrons. mdpi.comekb.eg
Conformational Analysis and Prediction of Biological Activity
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. ijpsr.comnih.gov The conformation of a molecule can significantly influence its physical-chemical properties and biological activity, as the specific 3D shape is crucial for binding to biological targets. ijpsr.comnih.govleidenuniv.nl Predicting the biologically active conformation is an important step in molecular modeling and drug design. ijpsr.comleidenuniv.nl
In silico approaches can be used to predict the biological activity of compounds based on their structural features and properties. actamedica.orgnih.gov Structure-activity relationships (SAR) are considered in these predictions. actamedica.orgnih.gov Methods like PASS (Prediction of Activity Spectra for Substances) can predict various biological activities based on a compound's structural formula. actamedica.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the structural identity of Hetisan derivatives (e.g., Guan-fu base A, Geyerinine)?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for resolving stereochemical ambiguities, particularly for compounds like this compound-2,11,13,14-tetrol derivatives .
- Data Considerations : Cross-reference spectral data with published values for known this compound analogs (e.g., CAS 1394-48-5 and 100045-30-5) to validate assignments .
Q. How can researchers design reproducible synthetic protocols for this compound-based compounds?
- Experimental Design :
- Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize byproducts.
- Include detailed characterization (melting points, optical rotation) and purity metrics (HPLC >95%) in protocols .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic steps, ensuring all novel compounds include elemental analysis and spectroscopic data in the main text or supplementary materials .
Q. What are the key physicochemical properties of this compound derivatives, and how do they influence bioactivity studies?
- Critical Properties :
| Property | Value (Example: Guan-fu base A) | Impact on Research |
|---|---|---|
| Density | 1.43 g/cm³ | Solubility in solvents |
| Boiling Point | 541.5°C | Thermal stability during synthesis |
| Refractive Index | 1.648 | Purity assessment |
- Application : These properties guide solvent selection for in vitro assays and stability testing under physiological conditions .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound analogs (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Analysis Framework :
- Conduct meta-analyses to identify variables (e.g., cell lines, assay protocols) causing discrepancies.
- Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Q. What computational strategies are effective for predicting the structure-activity relationships (SAR) of this compound compounds?
- Methodology :
- Employ molecular docking (AutoDock Vina, Schrödinger) to map this compound’s interaction with targets like ion channels.
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .
- Data Integration : Combine QSAR models with experimental IC₅₀ data to prioritize analogs for synthesis .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?
- Protocol Design :
- Use isotopic labeling (¹⁴C or ³H) to track metabolites in rodent models.
- Apply LC-MS/MS for metabolite identification and quantify hepatic clearance rates .
- Ethical Considerations : Ensure compliance with institutional guidelines for animal studies, including sample size justification and harm mitigation .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Recommendations :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀ and Hill coefficients.
- Apply ANOVA with post-hoc Tukey tests to compare treatment groups, reporting effect sizes (Cohen’s d) for clinical relevance .
Data Management and Reproducibility
Q. What steps ensure reproducibility in this compound research, particularly for hybrid (in silico/in vitro) studies?
- Best Practices :
- Publish raw data (spectra, chromatograms) in FAIR-aligned repositories (e.g., Zenodo).
- Document software versions and parameters (e.g., Gaussian 16 for DFT calculations) .
- Case Example : A 2024 study on this compound’s anti-inflammatory mechanisms failed replication due to undisclosed cell passage numbers—highlighting the need for granular metadata .
Ethical and Methodological Pitfalls
Q. How can researchers mitigate bias in preclinical studies of this compound-derived therapeutics?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
